molecular formula C23H25NO6S B11479400 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]butanamide

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]butanamide

Cat. No.: B11479400
M. Wt: 443.5 g/mol
InChI Key: KRZXXOKWEIPHKB-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]butanamide is a complex organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the acetyl and methyl groups. The final steps involve the sulfonylation and amidation reactions to attach the ethoxyphenyl and butanamide groups, respectively. Common reagents used in these reactions include acetyl chloride, methyl iodide, and sulfonyl chlorides, under conditions such as reflux and the use of catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other benzofuran derivatives. The presence of the sulfonyl and butanamide groups, in particular, may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H25NO6S

Molecular Weight

443.5 g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethoxyphenyl)sulfonylbutanamide

InChI

InChI=1S/C23H25NO6S/c1-5-7-22(26)24(31(27,28)19-11-9-18(10-12-19)29-6-2)17-8-13-21-20(14-17)23(15(3)25)16(4)30-21/h8-14H,5-7H2,1-4H3

InChI Key

KRZXXOKWEIPHKB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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